molecular formula C13H12ClNS B1338630 2-(Benzylthio)-5-chloroaniline CAS No. 74462-18-3

2-(Benzylthio)-5-chloroaniline

Cat. No.: B1338630
CAS No.: 74462-18-3
M. Wt: 249.76 g/mol
InChI Key: YCTODQUNXUTJHC-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-chloroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzylthio group (-S-CH2-C6H5) and a chlorine atom attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-chloroaniline typically involves the nucleophilic substitution reaction of 5-chloro-2-nitroaniline with benzylthiol. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The nitro group is then reduced to an amino group using a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-chloroaniline undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Iron powder or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(benzylthio)-5-chloroaniline derivatives as anticancer agents. For instance, a series of novel compounds derived from this structure were synthesized and evaluated against the NCI-60 cell line panel. Notably, one derivative exhibited broad-spectrum activity with growth inhibition (GI50) values ranging from 2.02 to 7.82 μM across 50 different cancer cell lines, indicating promising anticancer properties .

Table 1: Anticancer Activity of this compound Derivatives

Compound NameCell Line TestedGI50 (μM)Activity Description
N-(Thien-2-ylcarbonyl) derivativeVarious2.02-7.82Broad-spectrum anticancer activity
Unspecified derivativeHeLa4Moderate activity
Unspecified derivativeMCF-74.5Moderate activity

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects. Research indicates that derivatives of benzothiazole, including those with a benzylthio group, exhibit significant antifungal activity against various phytopathogenic fungi such as Botrytis cinerea and Fusarium oxysporum. The synthesis involved environmentally friendly methods, which enhances their appeal for agricultural applications .

Table 2: Antifungal Activity of Benzothiazole Derivatives

Compound NameFungal Strain TestedInhibition Zone (mm)Activity Description
Benzothiazole derivativeBotrytis cinerea15Effective antifungal agent
Benzothiazole derivativeFusarium oxysporum12Moderate antifungal activity

Antiparasitic Applications

In addition to its anticancer and antimicrobial properties, derivatives of this compound have shown efficacy against parasitic infections. A study demonstrated that certain derivatives inhibited β-hematin formation in vitro and reduced parasitemia in infected mice models, suggesting potential use in treating malaria .

Table 3: Antiparasitic Activity of Derivatives

Compound NameParasite ModelActivity Description
Benzothiazole derivativePlasmodium bergheiInhibition of β-hematin formation
Unspecified derivativeRodent malaria modelDecreased parasitemia

Case Study 1: Synthesis and Evaluation of Anticancer Agents

A systematic investigation into the synthesis of various benzothiazole derivatives led to the identification of compounds with promising anticancer activities. The study utilized a range of chemical synthesis techniques to optimize yield and bioactivity, ultimately leading to several candidates for further development .

Case Study 2: Environmental Impact and Efficacy

Research focusing on the synthesis of benzothiazole derivatives using green chemistry principles demonstrated not only their antifungal efficacy but also their reduced environmental impact compared to traditional methods. This approach aligns with current trends in sustainable chemistry practices .

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-chloroaniline involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or proteins essential for cancer cell proliferation. The benzylthio group plays a crucial role in binding to the active site of the target enzyme, thereby blocking its activity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)aniline: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-Chloro-2-nitroaniline: Contains a nitro group instead of a benzylthio group, leading to different chemical properties.

    2-(Benzylthio)-4-chloroaniline: Similar structure but with the chlorine atom in a different position, which can influence its reactivity.

Uniqueness

2-(Benzylthio)-5-chloroaniline is unique due to the presence of both the benzylthio and chlorine groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications, particularly in medicinal chemistry.

Biological Activity

2-(Benzylthio)-5-chloroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C13_{13}H12_{12}ClN1_{1}S1_{1}
  • CAS Number : 74462-18-3

The presence of the benzylthio group and the chloro substituent on the aniline ring contributes to its reactivity and biological activity.

Antitumor Activity

A notable study evaluated the antitumor potential of various derivatives of 2-(benzylthio)-5-aryloxadiazole, which includes this compound. The study found that certain derivatives exhibited significant inhibitory effects on tumor cell proliferation. For instance, compound 3e demonstrated an IC50_{50} value of 1.09 μM against MCF-7 breast cancer cells and 1.51 μM for EGFR inhibition, indicating potent antitumor activity .

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of epidermal growth factor receptor (EGFR) signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells. Molecular docking studies suggest that the compound binds effectively to the EGFR active site, with a binding free energy estimated at -10.7 kcal/mol, highlighting its potential as a therapeutic agent .

Data Summary

Activity IC50 Value (μM) Cell Line Reference
Antitumor Activity1.09MCF-7
EGFR Inhibition1.51MCF-7

Case Study 1: Anticancer Properties

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound to evaluate their anticancer properties. The findings indicated that modifications to the benzylthio group significantly influenced the anticancer efficacy, with some derivatives showing enhanced activity compared to the parent compound .

Case Study 2: Structural Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to assess how variations in substituents on the aniline ring affect biological activity. The study demonstrated that compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited improved potency against cancer cell lines, suggesting that strategic modifications can enhance therapeutic efficacy .

Properties

IUPAC Name

2-benzylsulfanyl-5-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTODQUNXUTJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504536
Record name 2-(Benzylsulfanyl)-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74462-18-3
Record name 2-(Benzylsulfanyl)-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following General Procedure A, the title compound (819 mg, 100%) was prepared from 2-amino-4-chlorobenzenethiol (700 mg, 4.39 mmol), (bromomethyl)benzene (560 mg, 2.92 mmol), K2CO3 (2.0 g, 14.62 mmol) in DMF (20 ml).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

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